molecular formula C9H8FNO B1393403 3-Fluoro-2-methoxyphenylacetonitrile CAS No. 1017779-73-5

3-Fluoro-2-methoxyphenylacetonitrile

Cat. No.: B1393403
CAS No.: 1017779-73-5
M. Wt: 165.16 g/mol
InChI Key: BJLRKDHTBLBCFT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H8FNO. It is characterized by a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methoxyphenylacetonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde as the starting material.

  • Reaction with Hydroxylamine: The benzaldehyde is reacted with hydroxylamine to form an oxime.

  • Cyanation: The oxime undergoes a cyanation reaction, where a cyanide ion replaces the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxyphenylacetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 3-Fluoro-2-methoxybenzoic acid, 3-Fluoro-2-methoxyacetophenone.

  • Reduction Products: 3-Fluoro-2-methoxyaniline, 3-Fluoro-2-methoxyphenol.

  • Substitution Products: 3-Fluoro-2-hydroxyphenylacetonitrile, 3-Fluoro-2-chlorophenylacetonitrile.

Scientific Research Applications

3-Fluoro-2-methoxyphenylacetonitrile has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-2-methoxyphenylacetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

3-Fluoro-2-methoxyphenylacetonitrile is similar to other fluorinated phenylacetonitriles, such as 4-fluoro-2-methoxyphenylacetonitrile and 2-fluoro-3-methoxyphenylacetonitrile. its unique combination of fluorine and methoxy groups on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds.

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Properties

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRKDHTBLBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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